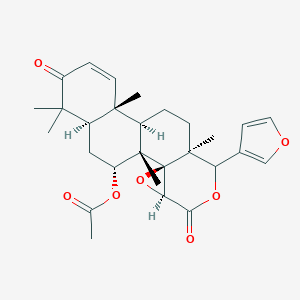

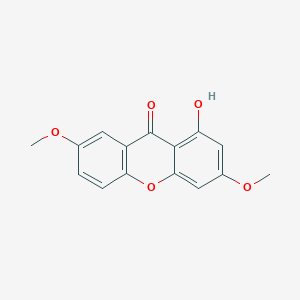

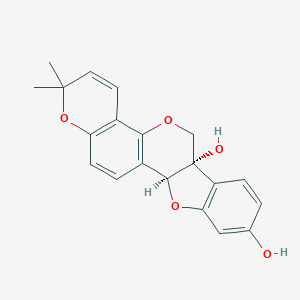

4',6,7-Trimethoxyisoflavone

作用机制

4',6,7-三甲氧基异黄酮的作用机制涉及多个分子靶点和途径:

生化分析

Biochemical Properties

4’,6,7-Trimethoxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It has been found to have antimicrobial activities against a wide range of bacteria and fungi . This suggests that it may interact with enzymes and proteins involved in microbial metabolism, disrupting their function and leading to their death. It also has antioxidant effects , indicating that it may interact with reactive oxygen species (ROS) and neutralize them, thereby protecting cells from oxidative damage.

Cellular Effects

4’,6,7-Trimethoxyisoflavone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to ameliorate pulmonary fibrosis by decreasing epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) accumulation . This suggests that it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4’,6,7-Trimethoxyisoflavone involves its interaction with various biomolecules. It promotes wound healing through NOX2 induction, which leads to collective migration and matrix metalloproteinase (MMP) activation . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’,6,7-Trimethoxyisoflavone change over time. It has been found to ameliorate pulmonary fibrosis by decreasing EMT and ECM accumulation . This suggests that it has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Given its antioxidant effects , it may be

准备方法

合成路线和反应条件: 4',6,7-三甲氧基异黄酮的合成通常涉及异黄酮前体的甲基化。 一种有效的方法包括对气味素衍生物进行溴化,然后进行铃木偶联反应 . 关键步骤包括位点选择性溴化和随后与芳基或烷基的偶联。

工业生产方法: 4',6,7-三甲氧基异黄酮的工业生产可能涉及使用与上述类似方法的大规模合成,并针对产量和纯度进行优化。 使用连续流动反应器和先进的纯化技术可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型: 4',6,7-三甲氧基异黄酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类和其他氧化产物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 它可以进行亲核取代反应,尤其是在甲氧基处。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性条件下使用甲醇钠和其他亲核试剂。

科学研究应用

4',6,7-三甲氧基异黄酮在科学研究中具有广泛的应用:

相似化合物的比较

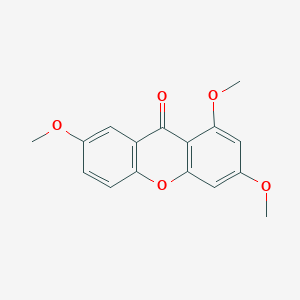

4',6,7-三甲氧基异黄酮因其特定的取代模式和生物活性而在异黄酮中独树一帜。 类似的化合物包括:

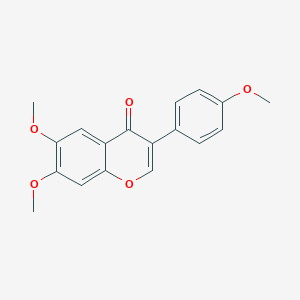

4',6,7-三甲氧基黄酮: 结构相似,但缺少异黄酮核心。

6,7-二甲氧基-3-(4-甲氧基苯基)色酮: 另一个具有类似取代但不同核心结构的黄酮类化合物.

4'-羟基-5,7,2'-三甲氧基异黄酮: 一种相关的异黄酮,具有额外的羟基取代.

这些化合物共享一些生物活性,但在其特定作用和作用机制方面存在差异,突出了4',6,7-三甲氧基异黄酮的独特特性。

属性

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350937 | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798-61-8 | |

| Record name | 7-O-Methylafromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4',6,7-Trimethoxyisoflavone?

A2: this compound (C18H16O5) crystallizes in the orthorhombic space group P212121 with unit cell parameters a=7.296 Å, b=13.099 Å, and c=15.754 Å, containing four molecules per unit cell (Z=4) []. The molecule adopts a non-planar conformation with a dihedral angle of -42.8° between the phenyl ring and the mean plane of the γ-pyrone moiety. The methoxy groups at C(7) and C(4') lie close to the planes of their respective rings, while the C(6) methoxy group is oriented out of the benzopyrone plane with a C(12)-O(4)-C(6)-C(5) torsion angle of -19.8° [].

Q2: How does the structure of this compound compare to other related isoflavones and how do these structural differences influence their activity?

A4: this compound is structurally similar to other isoflavones, differing in the number and position of methoxy groups. For example, compounds I and II from the Streptomyces study [] possess a hydroxyl group at the 8-position instead of a methoxy group, influencing their activity. Compound I exhibits both COMT and dopa decarboxylase inhibition, while compound II, despite also inhibiting both enzymes, shows hypotensive activity, unlike compound III (this compound) which only inhibits COMT []. These subtle structural changes highlight the importance of specific functional group substitutions in modulating biological activity and selectivity towards specific enzymes.

Q3: What are the potential applications of this compound based on its reported activities?

A5: While research on this compound is still ongoing, its specific inhibition of COMT [] makes it a potentially valuable compound for several applications. It could be investigated further as a lead compound for developing novel therapeutics for:

- Hypertension: The observed hypotensive effect of related isoflavones [] suggests a potential application for this compound in blood pressure regulation.

- Wound healing: Its potential role in promoting wound healing and anti-scarring activity [] warrants further investigation for applications in dermatology and regenerative medicine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

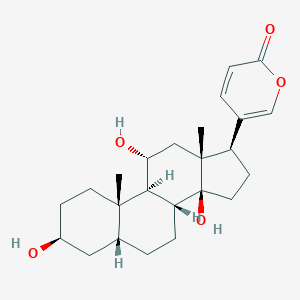

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)